molecular formula C10H16ClO3PSi B12557477 Phenyl trimethylsilyl (chloromethyl)phosphonate CAS No. 183383-73-5

Phenyl trimethylsilyl (chloromethyl)phosphonate

Katalognummer: B12557477
CAS-Nummer: 183383-73-5
Molekulargewicht: 278.74 g/mol
InChI-Schlüssel: CSXPXUSOKBQRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl trimethylsilyl (chloromethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, a trimethylsilyl group, and a chloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl trimethylsilyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with trimethylsilyl chloride and chloromethyl magnesium chloride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl trimethylsilyl (chloromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Wirkmechanismus

The mechanism of action of phenyl trimethylsilyl (chloromethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chloromethyl group can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

183383-73-5

Molekularformel

C10H16ClO3PSi

Molekulargewicht

278.74 g/mol

IUPAC-Name

[chloromethyl(phenoxy)phosphoryl]oxy-trimethylsilane

InChI

InChI=1S/C10H16ClO3PSi/c1-16(2,3)14-15(12,9-11)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI-Schlüssel

CSXPXUSOKBQRIG-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OP(=O)(CCl)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.